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Introduction to Sophoranone

Sophoranone (C₃₀H₃₆O₄) is a bioactive flavonoid predominantly isolated from Sophora species,

particularly Sophora tonkinensis and related plants within the Fabaceae family [1] [2] [3]. This prenylated

flavonoid has attracted significant research interest due to its diverse pharmacological profile, which

includes demonstrated anti-inflammatory, anti-cancer, and anti-diabetic activities [1] [2]. In traditional

Chinese medicine, extracts containing Sophoranone have been used for centuries to treat acute

pharyngolaryngeal infections and sore throat [1]. The compound's structural complexity, characterized by

prenyl substituents and specific chiral centers, presents both challenges and opportunities for analytical

characterization and metabolic studies [2] [3].

The growing importance of Sophoranone in drug discovery pipelines necessitates robust analytical

protocols for its identification, quantification, and metabolic behavior assessment. This application note

provides comprehensive methodologies for the systematic characterization of Sophoranone, incorporating

advanced liquid chromatography-mass spectrometry (LC-MS) techniques, molecular networking strategies,

and in vitro biological activity assays. These protocols are designed to facilitate the work of researchers and

drug development professionals seeking to understand Sophoranone's metabolic fate and potential drug

interaction profiles [4] [1].
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Chemical Properties and Structural Information

Fundamental Chemical Characteristics

Sophoranone possesses distinct chemical properties that influence its analytical behavior and

pharmacological activity. The table below summarizes its key chemical identifiers and structural features:

Table 1: Fundamental Chemical Properties of Sophoranone

Property Description

Systematic Name (-)-Sophoranone

Molecular
Formula

C₃₀H₃₆O₄

Molecular Weight 460.26135964 g/mol

CAS Registry
Number

23057-55-8

InChI Key IORSRBKNYXPSDO-DKKPLQGMNA-N

SMILES Notation CC(C)=CCc1cc([C@@H]2CC(=O)c3ccc(O)c(CC=C(C)C)c3O2)cc(CC=C(C)C)c1O

Structural
Features

Chiral center, ketone functionality, phenolic hydroxyl groups, prenyl substituents

Plant Sources Sophora tonkinensis, Sophora flavescens, Millettia pulchra [3]

The stereospecific configuration at one carbon center (denoted by the "@" symbol in the SMILES notation)

is crucial for Sophoranone's biological activity and should be considered during analytical method

development [3]. The presence of multiple phenolic hydroxyl groups contributes to its antioxidant

potential, while the prenyl side chains enhance membrane permeability and influence protein binding

interactions [1] [2].
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Analytical Workflows for Metabolite Identification

LC-MS/MS-Based Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the

cornerstone technique for Sophoranone metabolite identification due to its high sensitivity, selectivity, and

capacity to handle complex biological matrices [4] [5]. The following section outlines optimized

instrumental parameters for comprehensive Sophoranone analysis.

Table 2: Optimized LC-MS/MS Parameters for Sophoranone Analysis

Parameter Configuration

LC System Ultra-High Performance LC (UPLC)

Column C18 reversed-phase (2.1 × 150 mm, 1.8 μm)

Mobile Phase A 8.0 mmol/L ammonium acetate in water

Mobile Phase B Acetonitrile

Gradient
Program

3-5% B (0-3 min), 5% B (3-5 min), 5-15% B (5-8 min), 15-60% B (8-12 min), 60-
98% B (12-20 min), 98% B (20-21 min)

Flow Rate 0.300 mL/min

Injection Volume 2.0 μL

Mass
Spectrometer

Q-TOF (Quadrupole-Time of Flight)

Ionization Mode Electrospray Ionization (ESI) positive mode

Ionization
Voltage

+5.5 kV

MS Scan Range m/z 100-2000
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Parameter Configuration

Collision Energy 50 eV (DDA mode), 50 eV (DIA/SWATH)

The chromatographic separation employs a carefully optimized gradient that effectively resolves

Sophoranone from potential metabolites and matrix components [4]. The use of ammonium acetate in the

mobile phase enhances ionization efficiency in positive ESI mode, which is particularly suitable for detecting

Sophoranone's molecular ion [5]. The extended mass range (m/z 100-2000) ensures coverage of both

parent compound and potential conjugated metabolites.

Molecular Networking and Dereplication Strategy

Molecular networking has emerged as a powerful approach for dereplicating known compounds and

identifying novel metabolites in complex plant extracts [4]. The following workflow diagram illustrates the

integrated strategy for Sophoranone metabolite identification:
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The dereplication strategy incorporates both Data-Dependent Acquisition (DDA) and Data-Independent

Acquisition (DIA) approaches, which provide complementary information for comprehensive metabolite

annotation [4]. DDA generates high-quality MS/MS spectra for abundant ions, enabling confident spectral

matching against databases, while DIA (specifically SWATH - Sequential Window Acquisition of All

Theoretical Fragment-Ion Spectra) captures fragmentation data for all detectable ions, reducing the

likelihood of missing low-abundance metabolites [4].

Data Processing Workflow
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The computational pipeline for transforming raw MS data into annotated metabolites involves multiple

specialized platforms:
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Critical data processing parameters include MS1 tolerance (0.01 Da), MS2 tolerance (0.025 Da), retention

time tolerance (0.1 min), and minimum peak height (50 amplitude) [4]. These stringent settings ensure high-

quality data alignment across multiple samples and facilitate confident metabolite identification.

Biological Activity Assessment

Cytochrome P450 Inhibition Profiling

Understanding the drug interaction potential of Sophoranone is essential for its development as a

therapeutic agent. Cytochrome P450 (CYP) enzymes represent the most important drug-metabolizing

enzyme system in humans, responsible for metabolizing approximately 90% of currently marketed drugs [1].

The following table summarizes the comprehensive CYP inhibition profile of Sophoranone:

Table 3: In Vitro CYP Inhibition Profile of Sophoranone
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CYPs
Enzyme

Probe
Substrate

IC₅₀ Value (μM)
Inhibition
Type

Clinical Relevance

CYP2C9 Tolbutamide 0.966 ± 0.149 Competitive High (Narrow therapeutic

index drugs)

CYP2C9 Diclofenac Low nanomolar

range

Competitive High (Narrow therapeutic

index drugs)

CYP2C9 Losartan Low nanomolar

range

Competitive High (Narrow therapeutic

index drugs)

Other CYPs Various >50 μM Non-

competitive

Low (Minimal inhibition)

Sophoranone demonstrates potent and selective inhibition of CYP2C9, with IC₅₀ values in the sub-

micromolar to nanomolar range, while showing negligible effects on other major CYP isoforms including

CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 [1]. This specific

inhibition profile suggests potential drug-drug interactions with medications that are CYP2C9 substrates,

such as warfarin, phenytoin, and various nonsteroidal anti-inflammatory drugs.

In Vitro to In Vivo Correlation Challenges

Despite its potent CYP2C9 inhibition in vitro, Sophoranone exhibits minimal inhibitory effects in vivo [1].

This discrepancy between in vitro and in vivo results can be attributed to several physiological factors:

Low intestinal permeability: Caco-2 cell experiments revealed extremely low apparent permeability

(Papp value of 0.115 × 10⁻⁶ cm/s), indicating poor oral absorption [1]
Extensive plasma protein binding: Sophoranone demonstrates >99.9% binding to plasma

proteins, significantly reducing free fraction available for metabolic interactions [1]
Hepatic extraction: Potential first-pass metabolism may reduce systemic exposure to unchanged

Sophoranone

These factors highlight the importance of comprehensive ADME profiling alongside in vitro activity

screening when evaluating the drug interaction potential of natural products like Sophoranone.
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Detailed Experimental Protocols

Sample Preparation Protocol

Plant Material Extraction

Grind dried Sophora roots to fine powder (particle size <0.1 mm)

Weigh exactly 50 mg of powder into a 15 mL centrifuge tube
Add 10 mL of extraction solvent (methanol/water/formic acid, 49:49:2 v/v/v)

Sonicate for 60 minutes at room temperature
Centrifuge at 4,000 × g for 10 minutes

Collect supernatant and repeat extraction twice with fresh solvent
Combine all supernatants and evaporate under nitrogen stream at 40°C

Reconstitute dried extract in 5 mL H₂O/ACN (95:5 v/v) to achieve final concentration of 10 mg/mL
Filter through 0.22 μm PTFE membrane prior to LC-MS analysis [4]

Quality Control Measures

Prepare blank samples (extraction solvent without plant material) following identical procedure
Analyze in triplicate to ensure methodological reproducibility

Include standard reference compounds (matrine, kurarinone) to validate analytical performance

CYP Inhibition Assay Protocol

Reversible Inhibition Screening

Prepare incubation mixture containing:
Pooled human liver microsomes (0.1 mg/mL final concentration)

50 mM phosphate buffer (pH 7.4)
CYP-specific probe substrate cocktail at approximate Km concentrations

Sophoranone (0-50 μM concentration range)
Pre-incubate mixture for 5 minutes at 37°C

Initiate reaction by adding NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose 6-phosphate,
3.3 mM MgCl₂, and 0.4 U/mL glucose 6-phosphate dehydrogenase)

Terminate reaction after appropriate incubation time (typically 10-30 minutes) with ice-cold acetonitrile
Centrifuge at 20,000 × g for 10 minutes and analyze metabolite formation by LC-MS/MS [1]

Time-Dependent Inhibition Assessment
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Pre-incubate human liver microsomes with Sophoranone in the presence of NADPH for 30 minutes

at 37°C
Dilute mixture 10-fold to reduce effects of reversible inhibition

Assess remaining CYP activity using standard probe substrates
Compare IC₅₀ values with and without pre-incubation to identify time-dependent inhibition [1]

LC-MS/MS Analysis for Metabolite Quantification

Use specific MRM transitions for each metabolite:
4-Hydroxytolbutamide: m/z 287 → 87 (CYP2C9 activity)

4'-Hydroxydiclofenac: m/z 312 → 231 (CYP2C9 activity)
6β-Hydroxytestosterone: m/z 305 → 269 (CYP3A4 activity)

Employ appropriate internal standards (e.g., chlorpropamide) for quantification accuracy [1]

Technical Considerations and Troubleshooting

Analytical Challenges and Solutions

Isomer Discrimination: Sophoranone may exist as stereoisomers or have structural analogs with

similar fragmentation patterns. Employ extracted ion chromatograms (EIC) with high mass

accuracy (≤5 ppm) to resolve isomeric compounds based on slight retention time differences [4]

Low-Abundance Metabolites: Enhance detection of minor metabolites by using feature-based

molecular networking which improves sensitivity for trace compounds compared to direct database

matching alone [4]

Ion Suppression Effects: Minimize matrix effects through comprehensive sample cleanup and

chromatographic separation optimization. Use internal standard correction to account for any

residual ionization variability [5]

Spectral Interpretation: Leverage multiple dissociation techniques (CID, HCD) when available to

generate complementary fragmentation patterns for challenging structural elucidations [5]

Method Validation Parameters
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Linearity: Establish calibration curves using authentic standards when available (typically 5-1000

ng/mL range)
Precision and Accuracy: Maintain intra- and inter-day variation <15% for reliable quantification

Recovery Efficiency: Evaluate extraction efficiency through spiked samples (target >85% recovery)
Matrix Effects: Document signal suppression/enhancement using post-column infusion studies

Conclusion

The integrated analytical approaches described in this application note provide a comprehensive

framework for Sophoranone metabolite identification and biological characterization. The combination of

advanced LC-MS/MS techniques with computational molecular networking enables thorough metabolite

profiling, while specialized enzyme inhibition assays offer insights into potential drug interaction liabilities

[4] [1].

The dereplication strategies outlined here significantly accelerate the identification of known compounds,

allowing researchers to focus efforts on novel metabolite discovery [4]. These protocols can be adapted to

study other bioactive constituents in complex plant extracts, providing a valuable resource for natural

product researchers and drug development professionals working with Sophora species and related medicinal

plants.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Analytical Guide for Sophoranone Metabolite

Identification and Biological Characterization]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b577585#sophoranone-metabolite-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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